N-cyclopropyl-1-(6-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl moiety, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea and α-haloketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced via cyclopropanation reactions, using reagents such as diazomethane or cyclopropylcarbinol.
Incorporation of the Fluorophenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazolopyrimidine moieties, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolopyrimidine derivatives with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Interact with Receptors: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may have similar biological activities, but differ in their substituents and overall structure.
Fluorophenyl Compounds: Compounds containing the fluorophenyl moiety may exhibit similar chemical reactivity and biological properties, but differ in their core structures.
Piperidine Derivatives: These compounds share the piperidine ring and may have similar pharmacological activities, but differ in their additional functional groups and overall structure.
The uniqueness of N-CYCLOPROPYL-1-[6-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25FN6O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25FN6O3S/c24-16-3-1-14(2-4-16)11-25-18(31)12-30-13-26-20-19(22(30)33)34-23(28-20)29-9-7-15(8-10-29)21(32)27-17-5-6-17/h1-4,13,15,17H,5-12H2,(H,25,31)(H,27,32) |
InChI Key |
XFYKTAXQZJYDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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